Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate
Overview
Description
Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate: is a chemical compound with the molecular formula C15H15NO2 . It is a pyridine derivative that has gained attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by a pyridine ring substituted with a methyl ester group at the 2-position and a 3,5-dimethylphenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate typically begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and 2-pyridinecarboxylic acid.
Condensation Reaction: The initial step involves the condensation of 3,5-dimethylbenzaldehyde with 2-pyridinecarboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the pyridine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols, forming amides or thioesters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 6-(3,5-dimethylphenyl)pyridine-2-carboxylic acid.
Reduction: 6-(3,5-dimethylphenyl)pyridine-2-methanol.
Substitution: 6-(3,5-dimethylphenyl)pyridine-2-carboxamide or 6-(3,5-dimethylphenyl)pyridine-2-thioester.
Scientific Research Applications
Chemistry:
Catalysis: Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate is used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmacological Activity: Research has shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new therapeutic agents.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 6-phenylpyridine-2-carboxylate: Lacks the dimethyl groups on the phenyl ring, resulting in different chemical and biological properties.
Methyl 6-(4-methylphenyl)pyridine-2-carboxylate: Has a single methyl group on the phenyl ring, leading to variations in reactivity and pharmacological activity.
Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate:
Uniqueness: Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties. This structural feature can enhance its binding affinity to certain molecular targets and improve its stability in various chemical reactions.
Properties
IUPAC Name |
methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)13-5-4-6-14(16-13)15(17)18-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBZSEVBQICUCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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